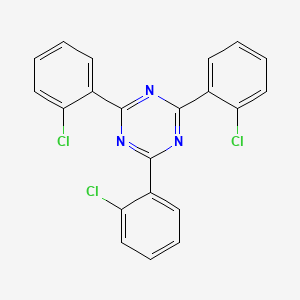
2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine is a heterocyclic compound characterized by a triazine ring substituted with three 2-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-chloroaniline under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 2-chlorophenyl groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms on the phenyl rings are replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the triazine ring.
Scientific Research Applications
2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
- 2,4,6-Tris(2-fluorophenyl)-1,3,5-triazine
- 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine
Comparison: Compared to its analogs, 2,4,6-Tris(2-chlorophenyl)-1,3,5-triazine exhibits unique properties due to the presence of chlorine atoms on the phenyl rings. These chlorine atoms can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H12Cl3N3 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
2,4,6-tris(2-chlorophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C21H12Cl3N3/c22-16-10-4-1-7-13(16)19-25-20(14-8-2-5-11-17(14)23)27-21(26-19)15-9-3-6-12-18(15)24/h1-12H |
InChI Key |
IEJADCHYEQCWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















